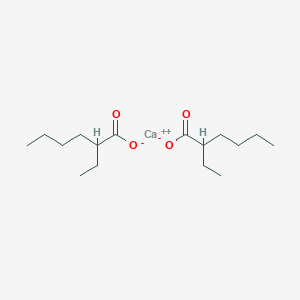

Calcium 2-ethylhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calcium 2-ethylhexanoate, also known as calcium bis(2-ethylhexanoate), is a chemical compound that appears as a white powder. Its basic structure consists of calcium cations (Ca²⁺) and 2-ethylhexanoate anions, forming a coordination complex. This compound is insoluble in water but soluble in organic solvents such as ethanol and acetone . It is commonly used as a drier in paints and coatings, where it catalyzes the oxidation of drying oils, accelerating the drying process and enhancing film formation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium 2-ethylhexanoate can be synthesized through the reaction of calcium hydroxide or calcium oxide with 2-ethylhexanoic acid. The reaction typically takes place in an organic solvent such as ethanol or toluene. The general reaction is as follows: [ \text{Ca(OH)}_2 + 2 \text{C}8\text{H}{16}\text{O}_2 \rightarrow \text{Ca(C}8\text{H}{15}\text{O}_2)_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is produced by reacting calcium chloride with sodium 2-ethylhexanoate in an aqueous medium. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method is advantageous due to its high yield and relatively low cost.

Análisis De Reacciones Químicas

Types of Reactions

Calcium 2-ethylhexanoate primarily undergoes coordination reactions due to the presence of calcium cations. It can also participate in oxidation reactions, particularly in its role as a drier in paints and coatings.

Common Reagents and Conditions

Oxidation Reactions: In the presence of oxygen, this compound catalyzes the oxidation of drying oils, leading to the formation of cross-linked polymer networks.

Coordination Reactions: It can form complexes with various ligands, including phosphines and amines, under mild conditions.

Major Products Formed

Oxidation: The major products are cross-linked polymers formed from the oxidation of drying oils.

Coordination: Various coordination complexes depending on the ligands used.

Aplicaciones Científicas De Investigación

Chemical Properties and Overview

Calcium 2-ethylhexanoate is the calcium salt of 2-ethylhexanoic acid, characterized by its formula C16H30CaO4 and CAS number 136-51-6. It is primarily recognized for its role as a stabilizer and drier in various formulations.

Industrial Applications

- Food Packaging Materials

- Coatings and Paints

- Printing Inks

Toxicological Profile

Research indicates that this compound does not pose significant health risks at typical exposure levels. However, it has been flagged for potential developmental toxicity under certain conditions . The Canadian Environmental Protection Act (CEPA) has applied Significant New Activity (SNAc) provisions to monitor its use closely .

Case Study 1: Food Safety Assessment

A study conducted on the safety of this compound in food packaging materials concluded that any residual traces left on food products are unlikely to pose a risk for reproductive toxicity. This finding supports its continued use in food-related applications .

Case Study 2: Occupational Exposure

An assessment of occupational exposure during product formulation highlighted potential risks associated with dermal and ocular exposure for workers handling this compound. Recommendations were made to implement adequate control measures to minimize these risks .

Table 1: Summary of Applications

| Application Area | Specific Use | Health Considerations |

|---|---|---|

| Food Packaging | Resins for food-contact materials | Low toxicity; minimal risk for reproductive toxicity |

| Coatings and Paints | Drier and stabilizer | Potential developmental toxicity concerns |

| Printing Inks | Adhesion and stability enhancer | Requires monitoring under CEPA |

Table 2: Regulatory Status

| Regulation Body | Action Taken | Date |

|---|---|---|

| Canadian Environmental Protection Act (CEPA) | SNAc provisions applied | August 17, 2022 |

| Health Canada | Risk assessment published | December 15, 2018 |

Mecanismo De Acción

The primary mechanism of action of calcium 2-ethylhexanoate in its role as a drier involves catalyzing the oxidation of drying oils. The calcium cations facilitate the formation of free radicals, which initiate the polymerization of unsaturated fatty acids in the drying oils. This process accelerates the drying and hardening of the paint or coating .

Comparación Con Compuestos Similares

Similar Compounds

- Cobalt 2-ethylhexanoate

- Manganese 2-ethylhexanoate

- Zirconium 2-ethylhexanoate

- Zinc 2-ethylhexanoate

Uniqueness

Calcium 2-ethylhexanoate is unique due to its relatively low toxicity compared to other metal 2-ethylhexanoates, such as cobalt and manganese compounds. Additionally, it provides good drying performance in combination with other metal driers, making it a versatile and effective choice for various applications .

Propiedades

Número CAS |

136-51-6 |

|---|---|

Fórmula molecular |

C8H16CaO2 |

Peso molecular |

184.29 g/mol |

Nombre IUPAC |

calcium;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Ca/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

Clave InChI |

JYBHBUKUAXLOMC-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ca+2] |

SMILES canónico |

CCCCC(CC)C(=O)O.[Ca] |

Key on ui other cas no. |

136-51-6 |

Descripción física |

Liquid |

Pictogramas |

Flammable; Corrosive; Irritant; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Calcium 2-ethylhexanoate in CO2 capture technology?

A1: this compound serves as a precursor material for synthesizing Calcium Oxide (CaO) sorbents. These sorbents play a crucial role in capturing carbon dioxide (CO2), a major greenhouse gas. []

Q2: How does the choice of organometallic precursor impact the CO2 capture performance of the resulting CaO?

A2: The research by [] investigated various organometallic precursors for CaO synthesis, including this compound. The study found that precursors like calcium propionate and calcium acetate resulted in CaO-sorbents with superior CO2 capture capacities compared to those derived from this compound. This difference is attributed to the intrinsic properties of each precursor, influencing the final structure and morphology of the synthesized CaO, and consequently its CO2 capture performance.

Q3: What are the potential advantages and disadvantages of using this compound as a precursor for CaO synthesis compared to other options?

A3: While the provided research [] highlights that this compound does not yield the most efficient CaO-sorbents for CO2 capture compared to some alternatives, further research is needed to comprehensively evaluate its potential advantages and disadvantages. Factors such as cost-effectiveness, ease of synthesis, and the environmental impact of using this compound require further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.